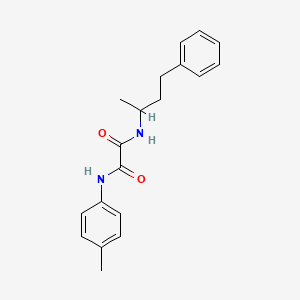![molecular formula C18H27ClN2O4S2 B3965358 1,1'-[(4-chloro-1,3-phenylene)disulfonyl]bis(4-methylpiperidine)](/img/structure/B3965358.png)
1,1'-[(4-chloro-1,3-phenylene)disulfonyl]bis(4-methylpiperidine)
Vue d'ensemble
Description
1,1'-[(4-chloro-1,3-phenylene)disulfonyl]bis(4-methylpiperidine) is a chemical compound with a molecular formula of C20H30ClN2O4S2. It is commonly known as CPDS and is used in scientific research for its unique properties. CPDS is a sulfonamide-based compound that has been shown to have a variety of effects on the body, including anti-inflammatory and anti-cancer properties. In
Mécanisme D'action
The mechanism of action of CPDS is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in inflammation and cancer progression. CPDS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in cancer progression.
Biochemical and physiological effects:
CPDS has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). CPDS has also been shown to inhibit the proliferation and migration of cancer cells. Additionally, CPDS has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPDS in lab experiments is its unique properties, which make it an effective tool for studying inflammation and cancer progression. CPDS has been shown to be effective in both in vitro and in vivo studies, making it a versatile tool for scientific research. However, one of the limitations of using CPDS is its potential toxicity. CPDS has been shown to have toxic effects on some cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving CPDS. One area of interest is the development of new derivatives of CPDS with improved properties. Another area of interest is the use of CPDS in combination with other drugs to enhance its anti-inflammatory and anti-cancer effects. Additionally, further research is needed to fully understand the mechanism of action of CPDS and its potential toxicity. Overall, CPDS is a promising compound with a variety of applications in scientific research.
Applications De Recherche Scientifique
CPDS has been used in a variety of scientific research applications due to its unique properties. It has been shown to have anti-inflammatory properties and has been used in the treatment of diseases such as rheumatoid arthritis and multiple sclerosis. CPDS has also been shown to have anti-cancer properties and has been used in the treatment of various types of cancer, including breast and lung cancer.
Propriétés
IUPAC Name |
1-[4-chloro-3-(4-methylpiperidin-1-yl)sulfonylphenyl]sulfonyl-4-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O4S2/c1-14-5-9-20(10-6-14)26(22,23)16-3-4-17(19)18(13-16)27(24,25)21-11-7-15(2)8-12-21/h3-4,13-15H,5-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLCYKILMDJGLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCC(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3965279.png)
![4-{[(4-fluorobenzyl)amino]methylene}-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3965283.png)
![4-(2-furoyl)-5-(2-furyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3965297.png)
![4-[(3S*,4S*)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]-4-oxo-1-phenylbutan-1-one](/img/structure/B3965298.png)
![3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3965306.png)
![2-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B3965311.png)

![3-[5-(1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3965320.png)
![6-amino-4-{3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3965330.png)
![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-methylphenyl)ethanone](/img/structure/B3965332.png)
![2-chloro-5-{[(2-furylmethyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B3965335.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3965341.png)

![3-{3-[(1-bromo-2-naphthyl)oxy]-2-hydroxypropyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3965365.png)